Methyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate Methyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1025935
InChI: InChI=1S/C16H13ClN2O3S/c1-22-15(21)12-4-2-3-5-13(12)18-16(23)19-14(20)10-6-8-11(17)9-7-10/h2-9H,1H3,(H2,18,19,20,23)
SMILES: COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H13ClN2O3S
Molecular Weight: 348.8 g/mol

Methyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate

CAS No.:

Cat. No.: VC1025935

Molecular Formula: C16H13ClN2O3S

Molecular Weight: 348.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate -

Specification

Molecular Formula C16H13ClN2O3S
Molecular Weight 348.8 g/mol
IUPAC Name methyl 2-[(4-chlorobenzoyl)carbamothioylamino]benzoate
Standard InChI InChI=1S/C16H13ClN2O3S/c1-22-15(21)12-4-2-3-5-13(12)18-16(23)19-14(20)10-6-8-11(17)9-7-10/h2-9H,1H3,(H2,18,19,20,23)
Standard InChI Key TXQNYTSGTWMBNJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator